Ethacizine hydrochloride

Catalog No.
S1933674
CAS No.
57530-40-2
M.F
C22H28ClN3O3S
M. Wt
450.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethacizine hydrochloride

CAS Number

57530-40-2

Product Name

Ethacizine hydrochloride

IUPAC Name

ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate;hydrochloride

Molecular Formula

C22H28ClN3O3S

Molecular Weight

450.0 g/mol

InChI

InChI=1S/C22H27N3O3S.ClH/c1-4-24(5-2)14-13-21(26)25-17-9-7-8-10-19(17)29-20-12-11-16(15-18(20)25)23-22(27)28-6-3;/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,27);1H

InChI Key

VHNXQKLWIQHSOY-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)NC(=O)OCC.Cl

Ethacizine hydrochloride is a highly potent, phenothiazine-derived Class Ic antiarrhythmic agent and a state-dependent blocker of voltage-gated sodium channels (Nav1.5). In laboratory and industrial settings, it is primarily procured as a reference standard for cardiovascular electrophysiology, automated patch-clamp (APC) screening, and multi-target ion channel profiling. While the free base form exhibits high lipophilicity and poor aqueous handling, the hydrochloride salt (CAS 57530-40-2) is specifically engineered to provide enhanced solubility in organic solvents like DMSO, facilitating stable step-wise dilutions into physiological buffers. Its pharmacological profile—characterized by profound use-dependent Nav blockade alongside secondary calcium and muscarinic receptor modulation—makes it an indispensable tool compound for modeling complex excitation-contraction coupling and high-frequency tachyarrhythmias .

Procurement substitution of ethacizine hydrochloride with closely related in-class alternatives like moricizine or flecainide fundamentally alters assay reproducibility and off-target profiling results. Although moricizine shares the phenothiazine core, it lacks ethacizine's potent diethylamino substitution, resulting in significantly weaker Nav1.5 blockade and a near-total loss of affinity for M2 muscarinic and verapamil-sensitive calcium receptors [1]. Conversely, while flecainide is a standard Class Ic reference, it exhibits much faster recovery kinetics from use-dependent block, failing to replicate the sustained conduction slowing required in high-frequency stimulation models [2]. Furthermore, attempting to utilize the ethacizine free base instead of the hydrochloride salt frequently leads to precipitation during buffer dilution, compromising automated patch-clamp workflows.

Mainstream Workflow Fit: Slower Recovery Kinetics in Nav1.5 Assays

In canine ventricular muscle models, ethacizine hydrochloride demonstrates a profound use-dependent block of the maximum rate of rise of depolarization (Vmax). When compared directly to flecainide, ethacizine exhibits significantly slower recovery from use-dependent block. At 3 Hz stimulation, the time constant of recovery for ethacizine is 27.1 ± 13.3 seconds, whereas flecainide recovers in 12.2 ± 2.5 seconds [1].

Evidence DimensionTime constant of recovery from use-dependent Vmax block
Target Compound Data27.1 ± 13.3 s (at 2 µM)
Comparator Or BaselineFlecainide (12.2 ± 2.5 s at 10 µM)
Quantified Difference>2-fold slower recovery kinetics
ConditionsCanine ventricular muscle, 3 Hz stimulation

Slower recovery kinetics make ethacizine a superior reference standard for validating sustained, rate-dependent conduction slowing in high-frequency tachyarrhythmia screening workflows.

Selectivity Profiling: Enhanced Binding to Potential-Operated Calcium Channels

Ethacizine exhibits a distinct ancillary binding profile compared to its structural analog moricizine. In competitive binding assays, ethacizine displaces verapamil from potential-operated calcium channel receptors with an IC50 of 0.53 ± 0.08 µmol/L and a Hill coefficient of 0.64 ± 0.09. In contrast, moricizine is significantly less potent at these dihydropyridine/verapamil binding sites, failing to achieve comparable displacement [1].

Evidence DimensionIC50 for verapamil receptor displacement
Target Compound Data0.53 ± 0.08 µmol/L
Comparator Or BaselineMoricizine (Significantly weaker displacement)
Quantified DifferenceHigh-affinity verapamil receptor displacement exclusive to ethacizine
ConditionsIn vitro receptor binding assay

This dual Nav/Cav modulating profile is critical for researchers requiring a multi-ion channel blocker to study complex excitation-contraction coupling.

Off-Target Profiling: Potent M2 Muscarinic Receptor Antagonism

Beyond sodium channel blockade, ethacizine demonstrates significant affinity for muscarinic M2 receptors, a property lacking in generic phenothiazine substitutes. In rabbit heart atria, ethacizine displaces [3H]-QNB with a Ki of 0.65 ± 0.07 µmol/L, whereas moricizine shows a much weaker Ki of 21 ± 1 µmol/L. Furthermore, only ethacizine effectively inhibits carbachol-induced effects on cardiac adenylate cyclase [1].

Evidence DimensionKi for M2 muscarinic receptor ([3H]-QNB displacement)
Target Compound Data0.65 ± 0.07 µmol/L
Comparator Or BaselineMoricizine (21 ± 1 µmol/L)
Quantified Difference~32-fold higher affinity for M2 receptors
ConditionsRabbit heart atrial membrane preparations

Procurement of ethacizine is essential when screening for antiarrhythmics with integrated vagolytic (anticholinergic) effects that cannot be replicated by moricizine.

Formulation Compatibility: Hydrochloride Salt Optimization for High-Concentration Stocks

The high lipophilicity of the ethacizine free base limits its direct use in aqueous assays. Procurement of the hydrochloride salt form (CAS 57530-40-2) resolves this by enabling high-concentration stock solutions. Ethacizine hydrochloride achieves a solubility of up to 100 mg/mL (approx. 222 mM) in DMSO, allowing for stable, step-wise dilution into physiological buffers for patch-clamp or in vivo electrophysiology without immediate precipitation .

Evidence DimensionMaximum stock solubility in DMSO
Target Compound Data100 mg/mL (Ethacizine hydrochloride)
Comparator Or BaselineEthacizine free base (Poor aqueous/solvent handling)
Quantified DifferenceHydrochloride salt enables >200 mM stock concentrations
ConditionsUltrasonic dissolution in DMSO at room temperature

Procuring the hydrochloride salt ensures the high stock solubility required for precipitate-free, step-wise dilutions in automated patch-clamp (APC) screening.

High-Frequency Tachyarrhythmia Modeling

Due to its exceptionally slow recovery kinetics from use-dependent Nav blockade (27.1 s), ethacizine hydrochloride is the preferred reference standard for inducing rate-dependent conduction slowing in isolated ventricular tissue assays [1].

Multi-Target Electrophysiology Assays

Its unique combination of Nav1.5 blockade, M2 muscarinic receptor antagonism (Ki = 0.65 µM), and verapamil-sensitive calcium channel affinity makes it an ideal tool compound for studying complex, multi-pathway cardiac excitation-contraction coupling [2].

Automated Patch-Clamp (APC) Screening

The hydrochloride salt's ability to form stable, high-concentration (100 mg/mL) DMSO stocks ensures reliable, precipitate-free step-wise dilutions into extracellular bath solutions, maximizing reproducibility in high-throughput ion channel screening .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

449.1539906 Da

Monoisotopic Mass

449.1539906 Da

Heavy Atom Count

30

UNII

260059T81O

Other CAS

57530-40-2

Wikipedia

Ethacizine hydrochloride

Dates

Last modified: 02-18-2024

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